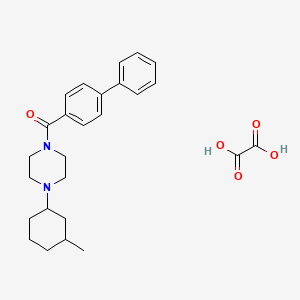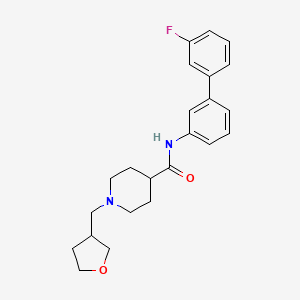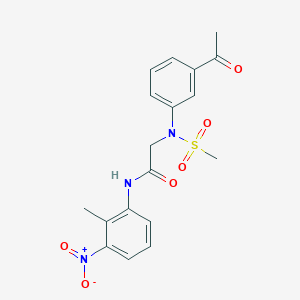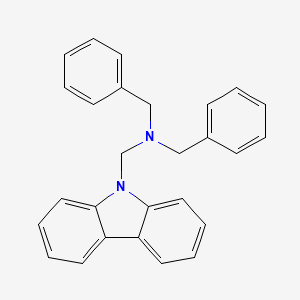
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that belongs to the piperazine class of compounds and has been found to exhibit promising results in preclinical studies.
作用機序
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. This compound also has been found to have antioxidant and anti-inflammatory properties, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of oxidative stress and inflammation. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and can reduce anxiety and depression-like behaviors in animal models of anxiety and depression disorders.
実験室実験の利点と制限
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound also exhibits low toxicity and has been found to have no significant adverse effects in animal studies. However, the limitations of this compound include its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate. One direction is to investigate the potential therapeutic applications of this compound in human clinical trials, particularly in the fields of neurology and psychiatry. Another direction is to explore the potential use of this compound as a chemotherapeutic agent in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 4-biphenylcarboxylic acid and 3-methylcyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the formation of the oxalate salt. The yield of the synthesis is approximately 50%, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to exhibit potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, this compound has been found to have anxiolytic and antidepressant effects in animal models of depression and anxiety disorders. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells.
特性
IUPAC Name |
[4-(3-methylcyclohexyl)piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O.C2H2O4/c1-19-6-5-9-23(18-19)25-14-16-26(17-15-25)24(27)22-12-10-21(11-13-22)20-7-3-2-4-8-20;3-1(4)2(5)6/h2-4,7-8,10-13,19,23H,5-6,9,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYFMLNZLIFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)

![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)